

# The Pharmacokinetics of Enzalutamide and Its Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                                 |           |
|----------------------|---------------------------------|-----------|
| Compound Name:       | Enzalutamide carboxylic acid-d6 |           |
| Cat. No.:            | B8106697                        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics of enzalutamide, a potent androgen receptor inhibitor, and its primary metabolites. The information compiled herein, including quantitative data, detailed experimental protocols, and pathway visualizations, serves as a comprehensive resource for professionals in the field of pharmacology and drug development.

## **Executive Summary**

Enzalutamide is an orally administered drug approved for the treatment of prostate cancer.[1] [2] It undergoes extensive hepatic metabolism, resulting in two major metabolites: N-desmethylenzalutamide (M2), which is active, and a carboxylic acid metabolite (M1), which is inactive.[3][4] The parent drug, enzalutamide, and its active metabolite, N-desmethylenzalutamide, have long terminal half-lives, reaching steady-state concentrations after approximately one month of daily dosing.[2][3] Enzalutamide is a notable inducer of several cytochrome P450 enzymes, leading to a high potential for drug-drug interactions.[5][6] This guide summarizes the absorption, distribution, metabolism, and excretion (ADME) properties of enzalutamide and its metabolites, presenting key pharmacokinetic parameters in a structured format.

## **Pharmacokinetic Profile**



The pharmacokinetic properties of enzalutamide and its metabolites have been characterized through various clinical studies, including dose-escalation, mass balance, and drug interaction studies.[2][4]

## **Absorption**

Following oral administration, enzalutamide is rapidly absorbed, with the median time to reach maximum plasma concentration (Tmax) occurring approximately 1 to 2 hours post-dose.[3][7] The extent of absorption after an oral dose is at least 84.2%.[4][7] Studies have shown that food does not have a clinically meaningful effect on the extent of enzalutamide exposure (AUC).[2][8]

#### **Distribution**

Enzalutamide has an apparent volume of distribution of 110 L after a single oral dose, indicating distribution into tissues.[3][9] Both enzalutamide and its active metabolite, N-desmethylenzalutamide, are highly bound to plasma proteins, primarily albumin. Enzalutamide is 97% to 98% protein-bound, while N-desmethylenzalutamide is 95% protein-bound.[9][10]

## **Metabolism**

Enzalutamide is primarily eliminated through extensive hepatic metabolism.[2][9] The two main cytochrome P450 enzymes responsible for its metabolism are CYP2C8 and CYP3A4.[1][9] CYP2C8 is the primary enzyme involved in the formation of the active metabolite, N-desmethylenzalutamide (M2).[9] Both enzalutamide and M2 are further metabolized by carboxylesterase 1 to the inactive carboxylic acid metabolite (M1).[9] At steady state, the plasma concentrations of N-desmethylenzalutamide are approximately the same as those of enzalutamide.[4][11] The inactive carboxylic acid metabolite circulates at concentrations about 25% lower than enzalutamide.[4][11]











Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Enzalutamide: Understanding and Managing Drug Interactions to Improve Patient Safety and Drug Efficacy PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetic Studies of Enzalutamide PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Clinical Pharmacokinetic Studies of Enzalutamide PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzalutamide: Understanding and Managing Drug Interactions to Improve Patient Safety and Drug Efficacy PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Drug Interaction Studies with Enzalutamide PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Enzalutamide Wikipedia [en.wikipedia.org]
- 11. Pharmacokinetic Drug Interaction Studies with Enzalutamide PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pharmacokinetics of Enzalutamide and Its Metabolites: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8106697#pharmacokinetics-of-enzalutamide-and-its-metabolites]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com